molecular formula C31H42N6O7 B1667493 Cyclo(D-trp-D-asp-pro-D-val-leu) CAS No. 136553-81-6

Cyclo(D-trp-D-asp-pro-D-val-leu)

Numéro de catalogue B1667493
Numéro CAS: 136553-81-6
Poids moléculaire: 610.7 g/mol
Clé InChI: VYCMAAOURFJIHD-PJNXIOHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclo(D-trp-D-asp-pro-D-val-leu), also known as BQ-123, is a cyclic pentapeptide . It was first isolated from a fermentation broth of Streptomyces misakiensis in 1991 . It is a potent endothelin antagonist with high selectivity for the ET-A receptor subtype .


Molecular Structure Analysis

The crystal structure of Cyclo(D-trp-D-asp-pro-D-val-leu)·Na+, a potent endothelin-1 antagonist, showed four conformational isomers and two Na±caged structures in pairs . NMR studies indicate that the polypeptide backbone consists of a type II beta turn and an inverse gamma turn .


Physical And Chemical Properties Analysis

Cyclo(D-trp-D-asp-pro-D-val-leu) has a molar mass of 610.712 g·mol −1 . The side-chains adopt different orientations depending on the solvent used . The proline carbonyl oxygen atom located at the onset of a beta turn is a sodium ion binding site . It has a high affinity for sodium ions and can coordinate up to three of them .

Applications De Recherche Scientifique

Endothelin Antagonism

Cyclo(D-trp-D-asp-pro-D-val-leu), also known as BQ-123, is primarily researched for its role as an endothelin antagonist. It selectively targets the ETA receptor, which is implicated in various physiological responses, including vasoconstriction and diuretic effects. For instance, BQ-123 was found to effectively block renal vasoconstrictor and diuretic responses to endothelin-1 in conscious sheep, demonstrating its potential in controlling blood pressure and kidney function (Kamphuis, Yates, & Mcdougall, 1994).

Conformational Analysis

The conformation of BQ-123 in different solvents has been studied, revealing insights into its structural behavior in varying environments. This is crucial for understanding its interaction with biological receptors. For example, its conformation in acetonitrile and water was analyzed using spectroscopic methods, indicating the presence of specific hydrogen bonding and a constrained structure (Atkinson & Pelton, 1992). Another study explored the impact of solvents like dimethyl sulfoxide and water on its conformation, which is significant for drug design applications (Gonnella et al., 2009).

Interaction with Sodium Ions

Studies have shown that cyclo(D-trp-D-asp-pro-D-val-leu) exhibits unique sodium-binding properties. These interactions could have implications in understanding its protective effects against conditions like ischemia-induced acute renal failure. The cyclic peptides were found to form multiple sodium adducts and sandwich structures, highlighting their affinity for sodium ions (Ngoka & Gross, 1999).

Antihypertensive Effects

In studies involving spontaneously hypertensive rats, BQ-123 demonstrated significant antihypertensive effects. This suggests the role of endogenous endothelin-1 in maintaining hypertension, and the potential of BQ-123 in managing this condition (Okada et al., 1994).

Propriétés

IUPAC Name

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCMAAOURFJIHD-PJNXIOHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929476
Record name Cyclo(Trp-Asp-Pro-Val-Leu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(D-trp-D-asp-pro-D-val-leu)

CAS RN

136553-81-6
Record name Cyclo(Trp-Asp-Pro-Val-Leu)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQ-123
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclo(Trp-Asp-Pro-Val-Leu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BQ-123
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(D-trp-D-asp-pro-D-val-leu)
Reactant of Route 2
Cyclo(D-trp-D-asp-pro-D-val-leu)
Reactant of Route 3
Cyclo(D-trp-D-asp-pro-D-val-leu)
Reactant of Route 4
Cyclo(D-trp-D-asp-pro-D-val-leu)
Reactant of Route 5
Cyclo(D-trp-D-asp-pro-D-val-leu)
Reactant of Route 6
Cyclo(D-trp-D-asp-pro-D-val-leu)

Citations

For This Compound
332
Citations
LCM Ngoka, ML Gross - Journal of mass spectrometry, 2000 - Wiley Online Library
We previously showed by using mass spectrometry that endothelin A selective receptor antagonists BQ123 and JKC301 form novel coordination compounds with sodium ions. This …
RA Atkinson, JT Pelton - FEBS letters, 1992 - Elsevier
The conformation of cyclo[D-Trp-D-Asp-Pro-D-Val-Leu], (BQ123), an endothelin-A receptor-selective antagonist, has been studied in 20% acetonitrile in water by CD and NMR …
Number of citations: 53 www.sciencedirect.com
NC GONNELLA, X ZHANG, Y JIN… - … Journal of Peptide …, 1994 - Wiley Online Library
The conformations of cyclo(‐D‐Trp‐D‐Asp‐Pro‐D‐val‐Leu‐) in dimethyl sulfoxide‐d 6 (DMSO‐d 6 ) and water were determined using two‐dimensional nuclear magnetic resonance …
Number of citations: 15 onlinelibrary.wiley.com
M Doi, A Asano, T Ishida, Y Katsuya… - Acta …, 2001 - Wiley Online Library
BQ123 is a cyclic pentapeptide and a potent endothelin‐1 inhibitor. The crystal structure of the BQ123 sodium salt was determined as the first example of an endothelin inhibitor. Four …
Number of citations: 6 onlinelibrary.wiley.com
CR Hiley, DJ Cowley, JT Pelton… - … and biophysical research …, 1992 - Elsevier
SK-N-MC cells, derived from a human neuroblastoma, respond to endothelin (ET) peptides with an increase in the free intracellular calcium concentration. The response is biphasic, …
Number of citations: 50 www.sciencedirect.com
T Fukami, T Nagase, K Fujita, T Hayama… - Journal of medicinal …, 1995 - ACS Publications
Endothelin (ET-1), which was first isolated from the culture medium of porcine aortic endothelial cells, is a potent vasoconstrictor consisting of 21 amino acids and belongs to a new …
Number of citations: 45 pubs.acs.org
A Asano, T Ishida, Y Katsuya, Y Mezaki… - … Section D: Biological …, 2001 - scripts.iucr.org
BQ123 is a cyclic pentapeptide and a potent endothelin-1 inhibitor. The crystal structure of the BQ123 sodium salt was determined as the first example of an endothelin inhibitor. Four …
Number of citations: 3 scripts.iucr.org
MJ BOGUSKY, SF BRADY, JT SISKO… - … Journal of Peptide …, 1993 - Wiley Online Library
The endothelin family of polypeptides are known to exert potent physiological effects which include cardiovascular regulation. The solution conformation and dynamics of c(D‐Trp‐D‐…
Number of citations: 14 onlinelibrary.wiley.com
A Becker, B Haendler, U Hechler… - European journal of …, 1994 - Wiley Online Library
Two endothelin(ET)‐receptor subtypes have been identified in mammals. They differ in their affinity towards the ET isopeptides with ET A displaying an ET‐1‐selective profile and ET B …
Number of citations: 16 febs.onlinelibrary.wiley.com
M Doi, T Ishida, Y Katsuya, Y Mezaki… - Chemical …, 2000 - pubs.rsc.org
Unique sodium-caged structure of a potent endothelin-1 inhibitor: crystal structure of BQ123 sodium salt, cyclo(-d-Trp-d-Asp−-Pro-d-Val-Leu-)·Na+ - Chemical Communications (RSC …
Number of citations: 1 pubs.rsc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.